molecular formula C17H21N7O B12173340 N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide

Cat. No.: B12173340
M. Wt: 339.4 g/mol
InChI Key: HAQDQCQDUREJHI-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a purine base, and a pyrrole moiety, making it a subject of study in medicinal chemistry, biochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the piperidine-4-carboxamide core, followed by the introduction of the purine base and the pyrrole moiety. Common reagents used in these steps include various alkylating agents, protecting groups, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine base or the piperidine ring, depending on the reaction conditions and the nucleophiles used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, nucleophiles like amines or thiols, and catalysts to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Scientific Research Applications

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with a hydroxyl group attached to a benzene ring.

    4-Chloromethcathinone: A stimulant drug of the cathinone class with a chlorophenyl group.

Uniqueness

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide is unique due to its combination of a piperidine ring, purine base, and pyrrole moiety. This structural complexity provides it with distinct chemical and biological properties, setting it apart from simpler compounds like cresol and 4-chloromethcathinone.

Properties

Molecular Formula

C17H21N7O

Molecular Weight

339.4 g/mol

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-1-(7H-purin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C17H21N7O/c1-23-6-2-3-13(23)9-18-17(25)12-4-7-24(8-5-12)16-14-15(20-10-19-14)21-11-22-16/h2-3,6,10-12H,4-5,7-9H2,1H3,(H,18,25)(H,19,20,21,22)

InChI Key

HAQDQCQDUREJHI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC(=O)C2CCN(CC2)C3=NC=NC4=C3NC=N4

Origin of Product

United States

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